1,3-Difluoro-2-propanol
CAS No.: 453-13-4
Cat. No.: VC21136320
Molecular Formula: C3H6F2O
Molecular Weight: 96.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 453-13-4 |
---|---|
Molecular Formula | C3H6F2O |
Molecular Weight | 96.08 g/mol |
IUPAC Name | 1,3-difluoropropan-2-ol |
Standard InChI | InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2 |
Standard InChI Key | PVDLUGWWIOGCNH-UHFFFAOYSA-N |
SMILES | C(C(CF)O)F |
Canonical SMILES | C(C(CF)O)F |
Introduction
Physical and Chemical Properties
1,3-Difluoro-2-propanol (C₃H₆F₂O) is a colorless liquid with a distinct odor. It features a hydroxyl group (-OH) at the second carbon position and two fluorine atoms at the first and third carbon positions of the propane chain.
Basic Identifiers and Properties
Structural Identifiers
Identifier | Value |
---|---|
InChI | InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2 |
InChI Key | PVDLUGWWIOGCNH-UHFFFAOYSA-N |
Canonical SMILES | C(C(CF)O)F |
Thermodynamic Data
The National Institute of Standards and Technology (NIST) provides thermodynamic data for 1,3-Difluoro-2-propanol, including its reduced pressure boiling point:
Biochemical Mechanism of Action
1,3-Difluoro-2-propanol exhibits significant toxicological effects through its interference with critical metabolic pathways.
Primary Target
The primary biochemical target of 1,3-Difluoro-2-propanol is the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), a central metabolic pathway critical for energy production in aerobic organisms.
Mode of Action
1,3-Difluoro-2-propanol functions as a metabolic poison by disrupting the citric acid cycle, leading to a cascade of metabolic disturbances. The compound is metabolized in the body to form metabolites that interfere with key enzymes in the cycle, particularly aconitase, which is responsible for the conversion of citrate to isocitrate.
Metabolic Pathway Disruption
The disruption of the citric acid cycle by 1,3-Difluoro-2-propanol results in several critical consequences:
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Decreased ATP production
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Accumulation of citrate in tissues
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Cellular energy depletion
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Metabolic acidosis
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Potential cell death
Biochemical Toxicology
Research into the toxicological profile of 1,3-Difluoro-2-propanol has revealed detailed insights into its metabolism and mechanisms of toxicity.
Metabolic Transformation
Feldwick et al. (1998) conducted seminal research on the biochemical toxicology of 1,3-Difluoro-2-propanol, demonstrating its metabolic pathway:
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Initial conversion to 1,3-difluoroacetone via NAD⁺-dependent alcohol dehydrogenase
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Further metabolism to (-)-erythrofluorocitrate, a potent inhibitor of aconitate hydratase
The study found that administration of 1,3-Difluoro-2-propanol (100 mg/kg body weight) to rats resulted in accumulation of citrate in the kidney after a 3-hour lag phase .
Enzymatic Mechanisms
The conversion of 1,3-Difluoro-2-propanol to 1,3-difluoroacetone is catalyzed by NAD⁺-dependent alcohol dehydrogenase, while the defluorination process was attributed to microsomal monooxygenase activity. This enzyme activity could be induced by phenobarbitone and inhibited by piperonyl butoxide .
Comparative Toxicity
1,3-Difluoro-2-propanol exhibits toxicological properties similar to sodium fluoroacetate (Compound 1080), a well-known metabolic poison. Both compounds ultimately disrupt the citric acid cycle through the formation of fluorocitrate, leading to energy depletion and cell death. This similarity has led to discussions about 1,3-Difluoro-2-propanol potentially replacing sodium fluoroacetate as a vertebrate pesticide .
Chemical Reactions and Interactions
1,3-Difluoro-2-propanol participates in various chemical reactions that are important for understanding its behavior in different contexts.
Reaction Thermochemistry
NIST data reveals specific reaction thermochemistry parameters for 1,3-Difluoro-2-propanol:
Reaction | Quantity | Value | Units | Method |
---|---|---|---|---|
CN⁻ + C₃H₆F₂O = (CN⁻- C₃H₆F₂O) | ΔᵣH° | 98.3 | kJ/mol | ICR |
CN⁻ + C₃H₆F₂O = (CN⁻- C₃H₆F₂O) | ΔᵣS° | 109 | J/mol*K | N/A |
CN⁻ + C₃H₆F₂O = (CN⁻- C₃H₆F₂O) | ΔᵣG° | 66.1 | kJ/mol | ICR |
These values were determined through gas phase switching reactions using thermochemical ladder methods .
Synthetic Transformations
1,3-Difluoro-2-propanol can undergo several important transformations:
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Oxidation to 1,3-difluoroacetone
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Reduction to 1,3-difluoropropane
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Nucleophilic substitution reactions
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Dehydration reactions
The oxidation to 1,3-difluoroacetone is particularly significant as it represents the first step in the metabolic activation pathway that leads to its toxic effects.
Research Applications
1,3-Difluoro-2-propanol has found applications in various research areas, demonstrating its value beyond its toxic properties.
Organic Synthesis
1,3-Difluoro-2-propanol serves as an important reagent in the synthesis of other fluorinated compounds:
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Building block for fluorinated alcohols
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Intermediate in the preparation of complex fluorinated organic compounds
Conformational Studies
Research by Bjarneson and Petersen (2004) used 1,3-Difluoro-2-propanol as a precursor in the synthesis of 1,3-difluoroacetone for conformational studies. Their research investigated the conformational equilibria of 1,3-difluoroacetone compared to other dihaloacetones using infrared spectroscopy and ab initio calculations .
Pesticide Applications
1,3-Difluoro-2-propanol is a major ingredient in the pesticide Gliftor, used as a vertebrate pesticide. Research has explored its potential as an alternative to sodium fluoroacetate (Compound 1080), evaluating its efficacy, environmental impact, and the availability of antidotes like 4-methylpyrazole .
Comparison with Similar Compounds
1,3-Difluoro-2-propanol shares structural and functional similarities with several other halogenated alcohols and compounds.
Comparison with Other Halogenated Propanols
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